molecular formula C19H16O6 B5666528 Ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate

Ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate

Cat. No.: B5666528
M. Wt: 340.3 g/mol
InChI Key: OKOQCBGFANZIAA-UHFFFAOYSA-N
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Description

Ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate is an organic compound with a complex structure that includes a chromenone core, a phenoxy group, and an ethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate typically involves multiple steps. One common route includes the condensation of 4-methylphenol with a suitable chromenone derivative, followed by the introduction of the ethyl carbonate group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chromenone core or the phenoxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy group may enhance the compound’s binding affinity, while the ethyl carbonate moiety can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methylphenoxy)-3-oxobutanoate
  • Methyl 4-(4-methylphenoxy)-3-oxobutanoate
  • Ethyl 4-(4-aminophenyl)-4-oxobutanoate

Uniqueness

Ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromenone core is particularly notable for its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-22-19(21)25-14-8-9-15-16(10-14)23-11-17(18(15)20)24-13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOQCBGFANZIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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